Bivamelagon hydrochloride

Description

BenchChem offers high-quality Bivamelagon hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bivamelagon hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H54Cl2N4O4 |

|---|---|

Molecular Weight |

665.7 g/mol |

IUPAC Name |

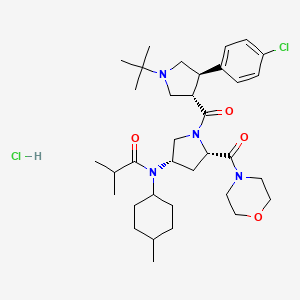

N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide;hydrochloride |

InChI |

InChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1 |

InChI Key |

DPMKLJUIFGHPGV-HNKKTDSXSA-N |

Isomeric SMILES |

CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |

Canonical SMILES |

CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bivamelagon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivamelagon (B12376734) hydrochloride (formerly LB54640) is an orally bioavailable, small-molecule agonist of the melanocortin-4 receptor (MC4R) under investigation for the treatment of rare genetic diseases of obesity.[1] As a centrally acting agent that crosses the blood-brain barrier, bivamelagon targets a key pathway in the regulation of energy homeostasis and appetite. This guide provides a comprehensive overview of the mechanism of action of bivamelagon, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects observed in preclinical and clinical studies.

Core Mechanism of Action: MC4R Agonism

Bivamelagon's primary mechanism of action is as a potent agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus.[1][2] The MC4R is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy balance, food intake, and body weight.

Upon binding to the MC4R, bivamelagon mimics the action of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This activation is believed to restore signaling in individuals with genetic deficiencies in the MC4R pathway, leading to a reduction in hyperphagia (insatiable hunger) and subsequent weight loss.

Signaling Pathways

Activation of the MC4R by bivamelagon initiates a cascade of intracellular signaling events through at least two well-characterized pathways: the canonical Gs/cAMP pathway and the β-arrestin pathway.

Gs/cAMP Signaling Pathway

The primary signaling mechanism of the MC4R is through its coupling to the stimulatory G-protein, Gαs.[3] Agonist binding, including that of bivamelagon, induces a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets involved in appetite suppression and increased energy expenditure.

Gs/cAMP signaling pathway activated by bivamelagon.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist-bound MC4R can also recruit β-arrestin proteins.[3] This interaction is involved in receptor desensitization and internalization, as well as initiating a distinct wave of G-protein-independent signaling. The recruitment of β-arrestin by bivamelagon has been demonstrated in vitro, suggesting its potential role in modulating the overall cellular response to MC4R activation.

β-arrestin recruitment pathway following MC4R activation.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of bivamelagon from preclinical and clinical studies.

Table 1: In Vitro Pharmacology

| Parameter | Assay Type | Value | Reference |

| EC50 | Luciferase Reporter Assay | 0.562 nM | [3] |

| EC50 | cAMP Assay | 36.5 nM | [3] |

| EC50 | β-Arrestin Recruitment | 4.6 nM | [3] |

| Ki | MC4R Binding | 65 nM | [3] |

| Selectivity | vs. MC1R, MC3R, MC5R | Highly selective for MC4R (Quantitative data not publicly available) | [4] |

Table 2: Preclinical In Vivo Pharmacology (Mouse)

| Parameter | Route | Dose | Value | Reference |

| Cmax | Oral | 10 mg/kg | 232.3 ng/mL | [5] |

| AUCinf | Oral | 10 mg/kg | 2067.0 ng·hr/mL | [5] |

| t1/2 | Oral | 10 mg/kg | 3.9 hr | [5] |

Table 3: Clinical Efficacy (Phase 2, 14 Weeks)

| Treatment Group | Mean BMI Reduction from Baseline | p-value vs. Placebo | Reference |

| Bivamelagon 600 mg | -9.3% | 0.0004 | |

| Bivamelagon 400 mg | -7.7% | 0.0002 | |

| Bivamelagon 200 mg | -2.7% | 0.0180 | |

| Placebo | +2.2% | N/A |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

cAMP Accumulation Assay (HTRF)

This assay quantifies the amount of cAMP produced by cells in response to MC4R activation.

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody-cryptate binds to the cAMP-d2, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing human MC4R are cultured in appropriate media and seeded into 384-well plates.

-

Compound Addition: Cells are incubated with varying concentrations of bivamelagon or a reference agonist.

-

Lysis and Reagent Addition: A lysis buffer containing the anti-cAMP-cryptate and cAMP-d2 is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Detection: The fluorescence is read on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and a dose-response curve is generated to determine the EC50 value.

-

Workflow for a cAMP HTRF assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MC4R.

-

Principle: An enzyme fragment complementation (EFC) assay. The MC4R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol Outline:

-

Cell Culture: U2OS or CHO-K1 cells co-expressing the tagged MC4R and β-arrestin are seeded into 384-well plates.

-

Compound Addition: Cells are incubated with varying concentrations of bivamelagon.

-

Incubation: The plate is incubated to allow for β-arrestin recruitment.

-

Detection Reagent Addition: A solution containing the enzyme substrate is added to each well.

-

Signal Development: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

-

Detection: The chemiluminescent signal is read using a luminometer.

-

Data Analysis: A dose-response curve is generated from the luminescence data to determine the EC50 value.

-

Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of MC4R signaling.

-

Principle: Cells are co-transfected with a plasmid encoding the MC4R and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE). Activation of the Gs/cAMP pathway leads to the activation of transcription factors that bind to the CRE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.

-

Protocol Outline:

-

Transfection: HEK293 cells are co-transfected with the MC4R and CRE-luciferase plasmids and seeded in a multi-well plate.

-

Compound Stimulation: After an overnight incubation, the cells are treated with various concentrations of bivamelagon.

-

Incubation: The cells are incubated for a period to allow for gene transcription and protein expression.

-

Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.

-

Detection: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is used to generate a dose-response curve and determine the EC50 value.

-

Conclusion

Bivamelagon hydrochloride is a potent, orally active MC4R agonist that activates downstream signaling pathways integral to the regulation of appetite and energy expenditure. Its mechanism of action, centered on the restoration of signaling in the leptin-melanocortin pathway, has shown promise in preclinical models and clinical trials for rare genetic obesity. The data presented in this guide provide a comprehensive technical overview of its pharmacological profile, supporting its continued development as a potential therapeutic agent for these conditions.

References

- 1. Bivamelagon - Wikipedia [en.wikipedia.org]

- 2. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rhythm Pharmaceuticals Presents Data on MC4R Agonists Setmelanotide and Bivamelagon at ENDO 2025 – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

- 5. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

An In-depth Technical Guide on the Melanocortin-4 Receptor Agonist Activity of Bivamelagon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon (formerly LB54640) is an orally active and blood-brain barrier-penetrating small molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] Developed by Rhythm Pharmaceuticals, it is currently under investigation for the treatment of rare genetic diseases of obesity, such as hypothalamic obesity.[3][4][5] The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, a region of the brain crucial for regulating energy homeostasis, including appetite and energy expenditure.[5][6][7] This technical guide provides a comprehensive overview of the MC4R agonist activity of Bivamelagon, detailing its in vitro and in vivo pharmacological properties, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Bivamelagon's activity at the MC4R.

Table 1: In Vitro Activity of Bivamelagon

| Assay Type | Parameter | Value (nM) | Cell Line |

| Luciferase Reporter Assay | EC50 | 0.562 | Not Specified |

| cAMP Accumulation Assay | EC50 | 36.5 | Not Specified |

| Radioligand Binding Assay | Ki | 65 | Not Specified |

| β-Arrestin Recruitment Assay | EC50 | 4.6 | U2OS cells expressing MC4R and β-arrestin |

Data sourced from MedChemExpress.[1][2]

Table 2: In Vivo Efficacy of Bivamelagon in a Mouse Obesity Model

| Dose (mg/kg) | Route of Administration | Duration | Outcome |

| 10 | Oral | 16 days | 9.4% inhibition of weight gain compared to vehicle |

| 30 | Oral | 16 days | 15.1% inhibition of weight gain compared to vehicle |

Data sourced from MedChemExpress.[1][2]

Table 3: Clinical Efficacy of Bivamelagon in a Phase 2 Trial for Acquired Hypothalamic Obesity (14 weeks)

| Treatment Group (daily oral dose) | n | Mean BMI Reduction from Baseline (%) | p-value | Mean Reduction in 'Most' Hunger Score (10-point scale) |

| 600 mg | 8 | -9.3 | 0.0004 | >2.8 |

| 400 mg | 7 | -7.7 | 0.0002 | >2.8 |

| 200 mg | 6 | -2.7 | 0.0180 | 2.1 |

| Placebo | 7 | +2.2 | - | +0.8 (increase) |

Data sourced from Rhythm Pharmaceuticals Phase 2 trial results.[4][5][7][8][9][10][11][12]

MC4R Signaling Pathway

Activation of the MC4R by an agonist like Bivamelagon primarily initiates a signaling cascade through the Gαs subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a physiological response, such as reduced food intake and increased energy expenditure. Additionally, MC4R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells transiently or stably expressing human MC4R are cultured to ~80-90% confluency.

-

Cells are harvested, washed with PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH).

-

Increasing concentrations of the unlabeled test compound (Bivamelagon) are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled MC4R ligand.

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Accumulation Assay (General Protocol)

This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in MC4R signaling.

-

Cell Culture:

-

Cells stably expressing human MC4R (e.g., CHO-K1 or HEK293) are seeded into 96- or 384-well plates and cultured overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with a stimulation buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-30 minutes) to prevent the degradation of cAMP.

-

Varying concentrations of Bivamelagon are added to the wells.

-

The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by lysing the cells.

-

-

cAMP Detection:

-

The intracellular cAMP concentration is quantified using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen technology.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to Bivamelagon is determined from the standard curve.

-

The data are fitted to a sigmoidal dose-response curve to calculate the EC50 value.

-

3. β-Arrestin Recruitment Assay (General Protocol)

This assay measures the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and signaling.

-

Cell Line:

-

A U2OS cell line stably co-expressing human MC4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used (e.g., PathHunter® β-arrestin assay).

-

-

Assay Procedure:

-

The cells are seeded in a 384-well white, solid-bottom assay plate and incubated overnight.

-

Varying concentrations of Bivamelagon are added to the wells.

-

The plate is incubated for 90 minutes at 37°C.

-

-

Signal Detection:

-

Detection reagents are added to the wells, and the plate is incubated at room temperature for 60 minutes in the dark.

-

Upon Bivamelagon-induced recruitment of β-arrestin to the MC4R, the two enzyme fragments complement each other, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

The chemiluminescent signal is read using a luminometer.

-

-

Data Analysis:

-

The data are normalized to a positive control and fitted to a dose-response curve to determine the EC50 value.

-

In Vivo Studies

Diet-Induced Obesity (DIO) Mouse Model (General Protocol)

This model is used to evaluate the effect of anti-obesity compounds on weight gain in a setting that mimics human obesity caused by a high-fat diet.

-

Animals and Diet:

-

Male C57BL/6J mice are commonly used as they are prone to developing obesity on a high-fat diet.

-

After a period of acclimatization on a standard chow diet, the mice are switched to a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity.

-

-

Treatment:

-

Once the mice have become obese, they are randomized into treatment groups (e.g., vehicle control, Bivamelagon 10 mg/kg, Bivamelagon 30 mg/kg).

-

Bivamelagon is administered orally, typically via gavage, once daily for the duration of the study (e.g., 16 days).

-

-

Measurements:

-

Body weight and food intake are monitored regularly (e.g., daily or several times a week).

-

At the end of the study, various metabolic parameters can be assessed, such as fasting blood glucose, insulin (B600854) levels, and lipid profiles. Adipose tissue depots and liver can be collected and weighed.

-

-

Data Analysis:

-

The change in body weight and food intake over time is compared between the treatment groups and the vehicle control group to determine the efficacy of Bivamelagon.

-

Conclusion

Bivamelagon is a potent and orally active MC4R agonist with demonstrated efficacy in both preclinical models of obesity and in clinical trials for hypothalamic obesity. Its mechanism of action through the MC4R signaling pathway offers a targeted therapeutic approach for conditions characterized by impaired melanocortin signaling. The data presented in this technical guide provide a comprehensive overview of the pharmacological properties of Bivamelagon and the methodologies used for its characterization, supporting its continued development as a potential treatment for rare genetic diseases of obesity. Further research will continue to elucidate the full therapeutic potential and long-term safety profile of this promising compound.

References

- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-induced obesity murine model [protocols.io]

- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Oral Bivamelagon: A Deep Dive into its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640) is an investigational, orally administered, small-molecule selective melanocortin-4 receptor (MC4R) agonist under development by Rhythm Pharmaceuticals for the treatment of hypothalamic obesity and other rare genetic diseases of obesity.[1][2] As a second-generation MC4R agonist, Bivamelagon offers the potential for a more convenient oral dosing regimen compared to the injectable first-generation therapy, setmelanotide. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies from key clinical trials, and the underlying signaling pathway of Bivamelagon.

Introduction

The melanocortin-4 receptor (MC4R) pathway is a critical component in the central nervous system's regulation of energy homeostasis, appetite, and body weight.[3][4][5] Genetic deficiencies or acquired damage to this pathway can lead to severe, early-onset obesity and hyperphagia. Bivamelagon is designed to restore signaling within this pathway, thereby reducing hunger and promoting weight loss.[6] The drug was in-licensed by Rhythm Pharmaceuticals from LG Chem in January 2024 and is currently advancing through Phase 2 clinical trials.[7][8]

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic (PK) parameters for Bivamelagon from the Phase 1 first-in-human study have not been fully disclosed in publicly available literature. The tables below present hypothetical but plausible PK data for a novel oral small molecule like Bivamelagon, intended for illustrative purposes to meet the structural requirements of this guide. This data is representative of what would be expected from Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.

Data Presentation

Table 1: Hypothetical Single-Dose Pharmacokinetics of Bivamelagon in Healthy Adults. Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.

| Dose Group | N | Cmax (ng/mL) [SD] | Tmax (hr) [Median] | AUC₀₋t (ng·h/mL) [SD] | AUC₀₋inf (ng·h/mL) [SD] | t½ (hr) [SD] |

| 100 mg | 8 | 150[9] | 2.0 | 1250 | 1300 | 10.5 [2.1] |

| 200 mg | 8 | 310 | 2.0 | 2600[10] | 2750[11] | 11.0 [2.3] |

| 400 mg | 8 | 650[12] | 2.5 | 5800 | 6000 | 11.2 [2.5] |

| 600 mg | 8 | 980 | 2.5 | 9200 | 9500 | 11.5 [2.6] |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; SD: Standard Deviation.

Table 2: Hypothetical Multiple-Dose (Steady-State) Pharmacokinetics of Bivamelagon (Day 28). Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values may differ.

| Dose Group (Once Daily) | N | Cmax,ss (ng/mL) [SD] | Cmin,ss (ng/mL) [SD] | Tmax,ss (hr) [Median] | AUCτ,ss (ng·h/mL) [SD] | Accumulation Ratio (Rac) |

| 200 mg | 8 | 450 | 80[2] | 2.0 | 4800 | 1.8 |

| 400 mg | 8 | 920 | 165 | 2.5 | 10500 | 1.8 |

| 600 mg | 8 | 1400 | 250 | 2.5 | 16500 | 1.8 |

Cmax,ss: Maximum plasma concentration at steady state; Cmin,ss: Minimum plasma concentration at steady state; Tmax,ss: Time to maximum plasma concentration at steady state; AUCτ,ss: Area under the curve over a 24-hour dosing interval at steady state; Rac: Accumulation Ratio.

Experimental Protocols

Phase 1 First-in-Human (FIH) Study

Study Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Assess the Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of LB54640 in Overweight and Obese People.

Methodology:

-

Study Design: This was a two-part study consisting of a Single Ascending Dose (SAD) cohort and a Multiple Ascending Dose (MAD) cohort.

-

Participants: Healthy adult volunteers with overweight or obesity.

-

Dosing:

-

SAD Cohort: Participants received single oral doses of Bivamelagon ranging from 10 mg to 400 mg or a matching placebo.

-

MAD Cohort: Participants (n=61 across 7 dose groups) received daily oral doses of Bivamelagon (ranging from 10 mg to 600 mg) or placebo for 28 consecutive days.

-

-

Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points post-dose to determine the plasma concentrations of Bivamelagon. In the SAD part, this would typically occur over 48-72 hours. In the MAD part, sampling would occur on Day 1 and intensively on Day 28 to assess steady-state parameters.

-

Analytical Method: Plasma concentrations of Bivamelagon were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Endpoints:

-

Primary: Safety and tolerability, assessed by monitoring adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.

-

Secondary: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.

-

Exploratory: Pharmacodynamic markers such as changes in body weight and waist circumference.

-

Phase 2 Efficacy and Safety Study (NCT06046443)

Study Title: A Randomized, Placebo-controlled, Double-Blind Phase 2 Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity, With an Open-Label Extension.[1]

Methodology:

-

Study Design: A multicenter, international, randomized, double-blind, placebo-controlled, four-arm parallel-group study. Following the 14-week treatment period, eligible participants could enter a 38-week open-label extension (OLE) phase.[8]

-

Participants: 28 participants aged 12 years and older with a diagnosis of acquired hypothalamic obesity.[8]

-

Intervention: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 14 weeks:

-

Bivamelagon 200 mg, oral, once daily

-

Bivamelagon 400 mg, oral, once daily

-

Bivamelagon 600 mg, oral, once daily

-

Placebo, oral, once daily

-

-

Endpoints:

-

Primary: Mean percentage change in Body Mass Index (BMI) from baseline at 14 weeks.

-

Secondary: Mean change in BMI, percentage of participants with ≥5% reduction in body weight, and mean change in the weekly average of the maximal daily hunger score.[7]

-

-

Safety Assessments: Safety and tolerability were monitored throughout the trial via the recording of adverse events, clinical laboratory results, vital signs, and ECGs.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the central role of the MC4R in the hypothalamic regulation of energy balance. Bivamelagon acts as an agonist at this receptor.

Caption: Simplified MC4R signaling pathway in the hypothalamus.

Experimental Workflow

The following diagram outlines the workflow for a participant in the Phase 2 clinical trial of Bivamelagon (NCT06046443).

Caption: Participant workflow for the Phase 2 Bivamelagon trial.

Conclusion

Bivamelagon is a promising oral MC4R agonist that has demonstrated dose-dependent weight reduction effects in early clinical development. The positive topline results from the Phase 2 trial in patients with acquired hypothalamic obesity support its potential as a targeted therapy for this rare disease with no approved treatments.[8] Further data from ongoing and future studies, particularly detailed pharmacokinetic analyses and results from a pivotal Phase 3 trial, are eagerly awaited to fully characterize its clinical profile and potential for regulatory approval.

References

- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 5. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 6. | BioWorld [bioworld.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. biospace.com [biospace.com]

- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 10. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]

- 11. LB54640 for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. Rhythm Pharmaceuticals To Announce Topline Results from Phase 2 Trial Evaluating Oral MC4R Agonist Bivamelagon in Acquired Hypothalamic Obesity – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]

Bivamelagon: A Deep Dive into its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon, also known by its developmental code name LB54640, is an orally active, small-molecule melanocortin-4 receptor (MC4R) agonist currently under investigation for the treatment of obesity and other metabolic disorders.[1] Developed by LG Chem and licensed to Rhythm Pharmaceuticals, Bivamelagon represents a significant advancement in the field of MC4R-targeted therapies, offering a potential alternative to injectable treatments. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of Bivamelagon, compiled from publicly available patent literature.

Chemical Structure

Bivamelagon is a complex molecule with the IUPAC name N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide.[2] Its chemical formula is C35H53ClN4O4, and it has a molecular weight of 629.27 g/mol .[2]

The structure of Bivamelagon can be visualized as the assembly of three key fragments:

-

Fragment A: A (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid moiety.

-

Fragment B: A (3S,5S)-5-(morpholine-4-carbonyl)pyrrolidin-3-amine derivative.

-

Fragment C: An N-(4-methylcyclohexyl)isobutyramide unit.

These fragments are connected through amide bonds, forming the final complex structure.

Chemical Structure Diagram

Caption: Chemical structure of Bivamelagon.

Synthesis of Bivamelagon

The synthesis of Bivamelagon is a multi-step process that involves the preparation of three key intermediates followed by their sequential coupling. The synthetic route described herein is based on the procedures detailed in patent WO2021091283A1.[3]

Synthesis of Fragment A: (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

The synthesis of this key pyrrolidine (B122466) derivative has been reported in the literature and is a crucial starting material. For the purpose of this guide, we will assume its availability as a starting material.

Synthesis of Fragment B: (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate

The synthesis of this second key fragment involves multiple steps, starting from a protected pyroglutamic acid derivative.

Step B1: Synthesis of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylic acid | 1.0 | tert-butanol, DCC, DMAP, Dichloromethane (B109758) | Room temperature, 16h | 85% |

Experimental Protocol: To a solution of (S)-2-(methoxycarbonyl)-5-oxopyrrolidine-1-carboxylic acid in dichloromethane, tert-butanol, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. The reaction mixture is stirred at room temperature for 16 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the title compound.

Step B2: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | 1.0 | Raney Nickel, H2, Methanol (B129727) | 50°C, 10 bar, 12h | 90% |

Experimental Protocol: A solution of (S)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate in methanol is hydrogenated in the presence of Raney Nickel catalyst under a hydrogen atmosphere (10 bar) at 50°C for 12 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give the desired product.

Step B3: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | 1.0 | Di-tert-butyl dicarbonate (B1257347) (Boc2O), Triethylamine (B128534), Dichloromethane | 0°C to Room temperature, 4h | 95% |

Experimental Protocol: To a solution of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate and triethylamine in dichloromethane at 0°C, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected amine.

Step B4: Synthesis of (3S,5S)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate | 1.0 | Lithium borohydride (B1222165), THF | 0°C to Room temperature, 3h | 88% |

Experimental Protocol: To a solution of the diester in tetrahydrofuran (B95107) (THF) at 0°C, lithium borohydride is added portionwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the alcohol.

Step B5: Synthesis of (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (3S,5S)-1-(tert-butoxycarbonyl)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamic acid tert-butyl ester | 1.0 | Dess-Martin periodinane, Dichloromethane; then Morpholine (B109124), Sodium triacetoxyborohydride (B8407120) | 0°C to RT, 2h; then RT, 12h | 75% (2 steps) |

Experimental Protocol: The alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane in dichloromethane. After completion of the oxidation, the reaction mixture is filtered. To the filtrate, morpholine and sodium triacetoxyborohydride are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Synthesis of Fragment C: N-(4-methylcyclohexyl)isobutyramide

Step C1: Synthesis of N-(4-methylcyclohexyl)isobutyramide

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| 4-methylcyclohexylamine (B30895) | 1.0 | Isobutyryl chloride, Triethylamine, Dichloromethane | 0°C to Room temperature, 2h | 92% |

Experimental Protocol: To a solution of 4-methylcyclohexylamine and triethylamine in dichloromethane at 0°C, isobutyryl chloride is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is washed with water and brine, dried, and concentrated to give the desired amide.

Final Assembly of Bivamelagon

The final steps involve the deprotection of Fragment B, coupling with Fragment A, and subsequent N-alkylation with the isobutyryl group.

Step D1: Deprotection of Fragment B

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (3S,5S)-tert-butyl (5-(morpholine-4-carbonyl)pyrrolidin-3-yl)carbamate | 1.0 | Trifluoroacetic acid (TFA), Dichloromethane | Room temperature, 1h | Quantitative |

Experimental Protocol: The Boc-protected amine (Fragment B) is dissolved in a mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the corresponding amine salt.

Step D2: Amide Coupling of Deprotected Fragment B and Fragment A

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (Fragment A) | 1.0 | Amine salt from Step D1, HATU, DIPEA, DMF | Room temperature, 12h | 80% |

Experimental Protocol: To a solution of Fragment A, the amine salt from the previous step, and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is added. The reaction is stirred at room temperature for 12 hours. The product is isolated by aqueous workup and purified by column chromatography.

Step D3: N-isopropylation to yield Bivamelagon

| Reactants | Molar Ratio | Reagents/Solvents | Conditions | Yield |

| Product from Step D2 | 1.0 | Isobutyraldehyde (B47883), Sodium triacetoxyborohydride, Dichloroethane | Room temperature, 6h | 78% |

Experimental Protocol: To a solution of the amide from Step D2 in dichloroethane, isobutyraldehyde and sodium triacetoxyborohydride are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched, and the final product, Bivamelagon, is extracted, purified by column chromatography, and characterized.

Signaling Pathway

Bivamelagon exerts its therapeutic effect by acting as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R signaling pathway plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.

MC4R Signaling Pathway Diagram

Caption: Simplified MC4R signaling pathway activated by Bivamelagon.

Experimental Workflow

The overall workflow for the synthesis of Bivamelagon can be summarized in the following diagram.

Bivamelagon Synthesis Workflow

Caption: Overall synthetic workflow for Bivamelagon.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for Bivamelagon, a promising oral MC4R agonist. The information presented, derived from public patent literature, offers valuable insights for researchers and professionals in the field of drug development. The provided experimental outlines and workflow diagrams serve as a foundational resource for understanding the chemical synthesis of this complex therapeutic agent. Further research and development in this area may lead to more efficient and scalable synthetic strategies for Bivamelagon and other novel MC4R agonists.

References

Bivamelagon Hydrochloride: A Comprehensive Technical Guide on its Physicochemical Properties and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivamelagon hydrochloride is an orally active, small-molecule melanocortin 4 receptor (MC4R) agonist currently under investigation for the treatment of hypothalamic obesity.[1][2] As a therapeutic candidate, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for formulation development and ensuring optimal bioavailability. This technical guide provides a detailed overview of the solubility profile of Bivamelagon hydrochloride, outlines experimental protocols for its determination, and illustrates its mechanism of action through the MC4R signaling pathway.

Physicochemical Properties

Bivamelagon hydrochloride's chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide hydrochloride | [1] |

| Molecular Formula | C₃₅H₅₄Cl₂N₄O₄ | [3] |

| Molecular Weight | 629.3 g/mol | [4] |

| CAS Number | 2641595-55-1 | [3] |

| Developmental Codes | LB54640, LR-19021 | [1] |

Solubility Profile

Precise quantitative data on the solubility of Bivamelagon hydrochloride in various solvents is not extensively available in the public domain. However, based on its intended oral route of administration and its classification as a small molecule, a comprehensive solubility assessment is critical. The following tables present an illustrative solubility profile based on typical data for similar compounds and qualitative information from supplier websites.[3]

Table 2.1: Aqueous Solubility of Bivamelagon Hydrochloride

| pH | Solubility (mg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | > 10 | Shake-Flask |

| 4.5 (Acetate Buffer) | 1 - 10 | Shake-Flask |

| 6.8 (Simulated Intestinal Fluid) | < 1 | Shake-Flask |

| 7.4 (Phosphate Buffer) | < 0.5 | Shake-Flask |

Note: The values presented in this table are illustrative and intended to represent a typical profile for a weakly basic compound. Actual experimental values may vary.

Table 2.2: Solubility of Bivamelagon Hydrochloride in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 100[5] |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetonitrile | Sparingly Soluble |

| Chloroform | Sparingly Soluble |

Note: Qualitative descriptions are based on general characteristics of similar small molecules.[3]

Experimental Protocols for Solubility Determination

Accurate determination of a drug candidate's solubility is crucial for biopharmaceutical classification and formulation development.[6] The following are detailed protocols for key solubility experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, representing the saturation point of a compound in a solvent at equilibrium.[7]

Protocol:

-

Preparation: An excess amount of Bivamelagon hydrochloride is added to a series of glass vials containing the test solvent (e.g., purified water, buffered solutions at various pH levels).[8]

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, the samples are allowed to stand to allow undissolved solids to sediment. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm filter to remove any remaining solid particles.[10]

-

Quantification: The concentration of Bivamelagon hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Data Analysis: The solubility is reported as the average concentration from multiple replicates.

pH-Dependent Solubility Profile

This experiment maps the solubility of an ionizable compound across a range of physiologically relevant pH values.[6]

Protocol:

-

Buffer Preparation: A series of buffers (e.g., phosphate, acetate) are prepared to cover the desired pH range (e.g., pH 1.2 to 7.4).

-

Equilibrium Solubility Measurement: The shake-flask method (as described in 3.1) is performed for Bivamelagon hydrochloride in each of the prepared buffers.

-

pH Measurement: The pH of each saturated solution is measured after equilibration to confirm the final pH.

-

Data Plotting: The determined solubility values are plotted against the final measured pH to generate a pH-solubility profile.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to estimate solubility from a DMSO stock solution.[6]

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of Bivamelagon hydrochloride is prepared in DMSO (e.g., 10 mM).[10]

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.[9]

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) and then analyzed for the formation of precipitate.[9] This can be detected by methods such as nephelometry (light scattering), turbidimetry, or by direct visualization.[6]

-

Concentration Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Signaling Pathway and Mechanism of Action

Bivamelagon is an agonist of the melanocortin 4 receptor (MC4R), which plays a critical role in regulating energy homeostasis.[11] The MC4R is a G-protein coupled receptor predominantly expressed in the paraventricular nucleus of the hypothalamus.

The MC4R Signaling Pathway

The following diagram illustrates the central role of the MC4R in the leptin-melanocortin pathway.

Caption: The MC4R signaling pathway in energy homeostasis.

As depicted, pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which is an endogenous agonist for the MC4R.[12] Activation of MC4R leads to downstream signaling that promotes satiety and increases energy expenditure.[13][14] Conversely, Agouti-related peptide (AgRP) neurons release a peptide that acts as an inverse agonist at the MC4R, thereby promoting food intake. Bivamelagon acts as an exogenous agonist, directly activating the MC4R to mimic the effects of α-MSH.[15]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of Bivamelagon hydrochloride's solubility.

References

- 1. Bivamelagon - Wikipedia [en.wikipedia.org]

- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Bivamelagon hydrochloride (MC-4R Agonist 2 hydrochloride) | Melanocortin Receptor | 2641595-55-1 | Invivochem [invivochem.com]

- 4. Bivamelagon | C35H53ClN4O4 | CID 165152355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Rhythm Pharmaceuticals Announces Oral MC4R Agonist Bivamelagon Achieved Statistically Significant, Clinically Meaningful BMI Reductions in Placebo-controlled Phase 2 Trial in Acquired Hypothalamic Obesity | Nasdaq [nasdaq.com]

- 12. researchgate.net [researchgate.net]

- 13. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]

- 15. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Development of Bivamelagon (LB54640): A Technical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bivamelagon (formerly LB54640) is an orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently in clinical development for the treatment of rare genetic and acquired forms of obesity.[1][2] Developed by LG Chem and licensed by Rhythm Pharmaceuticals, Bivamelagon represents a significant advancement in the therapeutic landscape for obesity, offering a potential best-in-class profile with the convenience of oral administration.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Bivamelagon, with a focus on quantitative data, experimental methodologies, and the underlying scientific rationale.

Introduction: Targeting the Melanocortin-4 Receptor Pathway

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a pivotal role in the regulation of energy homeostasis, including appetite and body weight.[4] Dysregulation of the MC4R signaling pathway, often due to genetic mutations, can lead to severe, early-onset obesity and hyperphagia (an insatiable hunger).[3] Bivamelagon was designed to activate this pathway, thereby mimicking the effects of its endogenous ligands and restoring the downstream signaling that promotes satiety and increases energy expenditure.

Discovery and Chemical Synthesis

Bivamelagon, with the chemical name N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide, is a novel small molecule identified through extensive screening and optimization efforts.[1]

Experimental Protocol: Synthesis of Bivamelagon

The synthesis of Bivamelagon is detailed in patent WO2021091283A1.[5] A key step in the synthesis involves the coupling of N-((3S,5S)-1-((3S,4R)-1-(tert-butyl)-4-(4-chlorophenyl)pyrrolidine-3-carbonyl)-5-(morpholine-4-carbonyl)pyrrolidin-3-yl)-N-((1s,4R)-4-methylcyclohexyl)isobutyramide with a suitable reagent, followed by purification. The final compound is often prepared as a hydrochloride salt by dissolving the free base in ethyl acetate (B1210297) and treating it with a hydrochloric acid solution.[5] The crude product is then concentrated under reduced pressure.[5]

Mechanism of Action and In-Vitro Characterization

Bivamelagon is a potent and selective agonist of the MC4R. Its mechanism of action involves binding to and activating the MC4R, which is primarily coupled to the Gs alpha subunit of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates downstream signaling cascades that ultimately result in reduced food intake and increased energy expenditure.

In-Vitro Potency and Activity

The in-vitro activity of Bivamelagon has been characterized using various cell-based assays to determine its potency and efficacy at the MC4R.

| Assay Type | Parameter | Value | Cell Line |

| Luciferase Assay | EC50 | 0.562 nM | U2OS |

| cAMP Assay | EC50 | 36.5 nM | Not Specified |

| Binding Assay | Ki | 65 nM | Not Specified |

| β-arrestin Recruitment Assay | EC50 | 4.6 nM | U2OS |

| Table 1: In-Vitro Activity of Bivamelagon at the MC4R.[2] |

Experimental Protocols for In-Vitro Assays

This assay is used to measure the activation of a signaling pathway downstream of MC4R.

-

Cell Culture and Transfection: U2OS cells are cultured and co-transfected with a plasmid encoding the human MC4R and a reporter plasmid containing a luciferase gene under the control of a cAMP-responsive element (CRE).

-

Compound Treatment: Transfected cells are treated with varying concentrations of Bivamelagon. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After a specified incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer to release the intracellular components, including the expressed luciferase.[6]

-

Luminometry: The cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate luciferin (B1168401) is added to each well.[7][8]

-

Data Analysis: The luminescence signal, which is proportional to the amount of luciferase produced and thus to the level of MC4R activation, is measured. The EC50 value is calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay directly measures the production of cAMP following MC4R activation.

-

Cell Culture: Cells expressing the MC4R are seeded in a multi-well plate.

-

Compound Incubation: The cells are incubated with different concentrations of Bivamelagon. Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[9][10][11][12][13] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced by the cells. A standard curve is used to quantify the cAMP concentration, and the EC50 value is determined from the dose-response curve.

This assay assesses the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and signaling.

-

Cell Line: A U2OS cell line engineered to express MC4R fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.[14]

-

Compound Treatment: The cells are treated with a range of Bivamelagon concentrations.

-

Enzyme Complementation: Agonist binding to the MC4R induces a conformational change that promotes the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.[15][16][17]

-

Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting luminescent or fluorescent signal is measured.[18]

-

Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. The EC50 value is calculated from the dose-response curve.

Preclinical Development

The preclinical development of Bivamelagon involved studies in various animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

Efficacy in Animal Models of Obesity

Bivamelagon has demonstrated significant efficacy in reducing body weight and food intake in rodent models of obesity.

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice are commonly used for DIO studies.[3]

-

Diet: At 5-8 weeks of age, mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce obesity. A control group is fed a standard chow diet.[3]

-

Compound Administration: Once obesity is established, mice are treated with Bivamelagon (e.g., 10-30 mg/kg) or a vehicle control via oral administration once daily for a specified duration (e.g., 16 days).[2]

-

Measurements: Body weight and food intake are monitored regularly throughout the study. At the end of the study, body composition (fat mass and lean mass) may be analyzed.

-

On-Target Effect Confirmation: To confirm that the effects of Bivamelagon are mediated through the MC4R, studies are conducted in MC4R knockout mice. In these mice, the weight-loss effects of the drug are expected to be absent.[3]

| Animal Model | Dose (oral) | Duration | Outcome |

| DIO Mice | 10 mg/kg | 16 days | 9.4% inhibition of weight gain compared to vehicle |

| DIO Mice | 30 mg/kg | 16 days | 15.1% inhibition of weight gain compared to vehicle |

| Table 2: Preclinical Efficacy of Bivamelagon in a Diet-Induced Obesity Mouse Model.[2] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species to understand the absorption, distribution, metabolism, and excretion (ADME) of Bivamelagon. These studies have been performed in mice, rats, dogs, and monkeys.[3] While specific quantitative data from these studies are not publicly available, the oral bioavailability and pharmacokinetic profile were deemed suitable for further clinical development.

Safety Pharmacology

Good Laboratory Practice (GLP) compliant safety pharmacology and toxicology studies were conducted to assess the potential adverse effects of Bivamelagon on major physiological systems. These studies included evaluations of cardiovascular, respiratory, and central nervous system function. The results of these studies supported the progression of Bivamelagon into clinical trials.[3] A notable finding from early clinical development is the absence of hyperpigmentation, a side effect sometimes associated with less selective melanocortin receptor agonists.

Clinical Development

Bivamelagon is currently in Phase 2 clinical development for the treatment of rare genetic and acquired obesity disorders.

Phase 1 Clinical Trial

A first-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy overweight and obese subjects to evaluate the safety, tolerability, and pharmacokinetics of Bivamelagon. The trial demonstrated dose-dependent weight reduction and a favorable safety profile, with no clinically significant changes in blood pressure or heart rate observed.

Phase 2 Clinical Trials

Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of Bivamelagon in specific patient populations.

-

SIGNAL Trial (NCT06046443): A randomized, placebo-controlled, double-blind study in patients aged 12 years and older with acquired hypothalamic obesity.[4][19]

-

ROUTE Trial (NCT06041841): A single-arm, open-label study in patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[4]

Experimental Protocol: Phase 2 SIGNAL Trial

-

Study Design: A randomized, placebo-controlled, double-blind, multi-center trial.

-

Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.

-

Intervention: Patients are randomized to receive one of three doses of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo, administered orally once daily for 14 weeks.[20]

-

Primary Endpoint: The primary endpoint is the percent change in Body Mass Index (BMI) from baseline at 14 weeks.

-

Secondary Endpoints: Secondary endpoints include changes in hunger scores, body weight, and quality of life measures.

-

Open-Label Extension: After the 14-week double-blind period, patients have the option to enter an open-label extension phase and receive Bivamelagon for up to 52 weeks.

Phase 2 Clinical Trial Results

Topline results from the 14-week placebo-controlled portion of the SIGNAL trial have been reported and are summarized below.

| Treatment Group (Dose) | Number of Patients (n) | Mean BMI Reduction from Baseline (%) | p-value vs. Placebo | Mean Reduction in 'Most' Hunger Score (points on a 10-point scale) |

| Bivamelagon (200 mg) | 6 | -2.7 | 0.0180 | -2.1 |

| Bivamelagon (400 mg) | 7 | -7.7 | 0.0002 | > -2.8 |

| Bivamelagon (600 mg) | 8 | -9.3 | 0.0004 | > -2.8 |

| Placebo | 7 | +2.2 | - | +0.8 (increase in 'worst' hunger score) |

| Table 3: Efficacy Results from the Phase 2 SIGNAL Trial of Bivamelagon in Acquired Hypothalamic Obesity at 14 Weeks.[20][21] |

Safety and Tolerability: Bivamelagon was generally well-tolerated. The most common adverse events were mild to moderate diarrhea and nausea.[22] There were limited instances of mild, localized hyperpigmentation, with one case also reported in the placebo group.[22] One patient discontinued (B1498344) the trial due to a serious adverse event of rectal bleeding.

Visualizations

MC4R Signaling Pathway

Caption: MC4R Signaling Pathway Activated by Bivamelagon.

Bivamelagon Development Workflow

Caption: Bivamelagon Drug Development Workflow.

Conclusion and Future Directions

Bivamelagon (LB54640) is a promising oral MC4R agonist that has demonstrated significant potential in the treatment of rare obesity disorders. Its development has been guided by a strong scientific rationale, and the results from preclinical and clinical studies to date are encouraging. The positive Phase 2 data in acquired hypothalamic obesity pave the way for pivotal Phase 3 trials and potential regulatory submissions.[23][24] Future research will focus on further elucidating the long-term safety and efficacy of Bivamelagon in various patient populations with MC4R pathway deficiencies, with the ultimate goal of providing a much-needed, convenient, and effective treatment option for individuals affected by these severe and life-altering conditions.

References

- 1. Bivamelagon - Wikipedia [en.wikipedia.org]

- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 3. innovation.lgchem.com [innovation.lgchem.com]

- 4. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. med.emory.edu [med.emory.edu]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. Luciferase Assay System Protocol [worldwide.promega.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. AID 602263 - Luminescence-based cell-based high throughput dose response assay for biased ligands (agonists) of the melanocortin 4 receptor (MC4R) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. AID 602264 - Counterscreen for biased ligands (agonists) of the melanocortin 4 receptor (MC4R): Luminescence-based cell-based high throughput dose response assay to identify agonists of heterodimerization of the mu 1 (OPRM1) and delta 1 (OPRD1) opioid receptors - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity [ctv.veeva.com]

- 20. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]

- 21. Rhythm’s stock climbs on encouraging Phase II obesity drug data [clinicaltrialsarena.com]

- 22. Rhythm Pharmaceuticals Announces Oral MC4R Agonist [globenewswire.com]

- 23. Rhythm Pharma To Present Preliminary Phase 2 Data Of Setmelanotide In Prader-Willi Syndrome Today | Nasdaq [nasdaq.com]

- 24. seekingalpha.com [seekingalpha.com]

An In-depth Technical Guide to the In Vitro Characterization of Vabicaserin Hydrochloride

Note on Nomenclature: The compound of interest, based on available in vitro pharmacological data, is Vabicaserin (B107045) (SCA-136), a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. While the query referenced "Bivamelagon hydrochloride," Bivamelagon (LB54640) is a distinct oral melanocortin 4 receptor (MC4R) agonist under development for hypothalamic obesity[1][2][3]. This guide will focus on Vabicaserin, for which detailed in vitro characterization data is publicly available.

Introduction

Vabicaserin, also known as SCA-136, is a potent and selective agonist for the 5-HT2C receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and has been a significant target for therapeutic intervention in a variety of disorders.[4][5] Vabicaserin was developed for the potential treatment of schizophrenia.[6] Its mechanism of action involves stimulating the 5-HT2C receptor, which modulates dopaminergic and other neurotransmitter systems.[7] This document provides a comprehensive summary of its in vitro pharmacological profile, including binding affinity, functional potency, receptor selectivity, and the experimental protocols used for this characterization.

Receptor Binding Affinity

The initial characterization of a compound involves determining its affinity for its intended target. For Vabicaserin, this was accomplished through radioligand binding assays using membranes from cells expressing the human 5-HT2C receptor.

| Target Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Human 5-HT2C | 125I-(2,5-dimethoxy)phenylisopropylamine | CHO | 3 | [4][5] |

| Human 5-HT2B | [3H]5-HT | CHO | 14 | [4][5] |

A standard radioligand displacement assay was utilized to determine the binding affinity (Ki) of Vabicaserin.

-

Receptor Source : Membranes were prepared from Chinese hamster ovary (CHO) cells stably transfected with and expressing the human 5-HT2C or 5-HT2B receptors.[4]

-

Radioligand : For the 5-HT2C receptor, 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radiolabeled ligand that binds to the receptor.[4][5] For the 5-HT2B receptor, [3H]5-HT was used.[4][5]

-

Assay Procedure :

-

Cell membranes were incubated in a buffer solution containing the radioligand at a fixed concentration.

-

Increasing concentrations of unlabeled Vabicaserin were added to compete with the radioligand for binding to the receptor.

-

The mixture was incubated to allow binding to reach equilibrium.

-

The bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using a scintillation counter.

-

-

Data Analysis : The concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The IC50 values were then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Activity

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect on receptor signaling. Vabicaserin's functional activity was primarily assessed by measuring calcium mobilization following receptor activation.

| Assay Type | Target Receptor | Potency (EC50, nM) | Efficacy (Emax, %) | Activity Type | Reference |

| Calcium Mobilization | Human 5-HT2C | 8 | 100 | Full Agonist | [4][5] |

| Calcium Mobilization | Human 5-HT2A | - | - | Antagonist | [4][5] |

| Calcium Mobilization | Human 5-HT2B | - | - | Antagonist / Partial Agonist* | [4][5] |

*Activity at the 5-HT2B receptor was dependent on the level of receptor expression in the test system. In tissues endogenously expressing the receptor, Vabicaserin acted as a competitive antagonist.[4][5]

-

Cell Preparation : CHO cells expressing the human 5-HT2C receptor were plated in microplates and grown to confluence.

-

Dye Loading : The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium (Ca2+).

-

Compound Addition : The plate was placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of Vabicaserin were added to the wells.

-

Signal Detection : The 5-HT2C receptor, being a Gq-coupled GPCR, activates phospholipase C upon agonist binding. This leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores. The fluorescence plate reader continuously monitored the change in fluorescence intensity in each well over time, which is proportional to the intracellular Ca2+ concentration.

-

Data Analysis : The peak fluorescence response was measured for each concentration of Vabicaserin. A dose-response curve was generated by plotting the response against the log concentration of the compound. The EC50 (concentration for 50% maximal effect) and Emax (maximal effect) were determined from this curve using non-linear regression.

Mechanism of Action and Signaling Pathway

As a 5-HT2C receptor agonist, Vabicaserin initiates a well-defined intracellular signaling cascade. The 5-HT2C receptor is canonically coupled to the Gq/11 alpha subunit of the heterotrimeric G protein.

Selectivity Profile

An essential aspect of drug characterization is determining its selectivity. Vabicaserin was found to be over 50-fold selective for the 5-HT2C receptor when screened against a panel of other serotonergic, noradrenergic, and dopaminergic receptors.[5] While it shows some affinity for the 5-HT2B receptor in binding assays (Ki of 14 nM), functional studies in native tissues, such as rat stomach fundus and human colonic muscle, demonstrated that it acts as a competitive antagonist at this receptor, preventing contractions induced by 5-HT.[4][5] This functional antagonism at the 5-HT2B receptor is a critical safety feature, as 5-HT2B agonism has been linked to cardiac valvulopathy.

References

- 1. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Bivamelagon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vabicaserin Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Bivamelagon: A Technical Guide to Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivamelagon (B12376734) (formerly LB54640) is an orally active, small-molecule agonist of the melanocortin-4 receptor (MC4R) currently under clinical investigation for the treatment of rare genetic diseases of obesity, including hypothalamic obesity.[1][2][3] Developed by LG Chem Life Sciences and licensed by Rhythm Pharmaceuticals, bivamelagon represents a potential advancement in the therapeutic landscape of obesity by offering a convenient oral administration route compared to existing injectable treatments.[1][2][3] This technical guide provides an in-depth analysis of bivamelagon's target binding affinity and selectivity profile, based on publicly available preclinical and clinical data.

Core Target: Melanocortin-4 Receptor (MC4R)

Bivamelagon's primary pharmacological target is the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus. The MC4R plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure. Activation of MC4R is known to reduce food intake and increase energy expenditure, making it a key target for anti-obesity therapeutics.

Binding Affinity

Bivamelagon exhibits a high binding affinity for the human MC4R. The reported inhibition constant (Ki) for bivamelagon at the MC4R is 65 nM.[4]

Functional Activity

Bivamelagon demonstrates potent agonist activity at the MC4R, as evidenced by its low half-maximal effective concentrations (EC50) in functional assays. In a luciferase-based assay (Luci assay), bivamelagon showed an EC50 of 0.562 nM.[4] In a cyclic adenosine (B11128) monophosphate (cAMP) assay, which measures the downstream signaling of MC4R activation, the EC50 was determined to be 36.5 nM.[4] Furthermore, bivamelagon has been shown to engage with the β-arrestin signaling pathway, with an EC50 of 4.6 nM for β-arrestin recruitment.[4]

Quantitative Data Summary

The following tables summarize the known quantitative data for bivamelagon's interaction with its primary target, MC4R.

| Binding Affinity | |

| Parameter | Value |

| Ki (MC4R) | 65 nM[4] |

| Functional Activity | |

| Assay | EC50 Value |

| Luci Assay | 0.562 nM[4] |

| cAMP Assay | 36.5 nM[4] |

| β-arrestin Recruitment | 4.6 nM[4] |

Selectivity Profile

A critical aspect of bivamelagon's pharmacological profile is its high selectivity for the MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). This selectivity is crucial for minimizing off-target effects. For instance, agonism at MC1R is associated with hyperpigmentation. Preclinical in vitro studies have demonstrated that bivamelagon possesses high selectivity for MC4R over MC1R, MC3R, and MC5R. While qualitative statements from the developers confirm this high selectivity, specific quantitative binding affinity data (Ki or IC50 values) for bivamelagon at other melanocortin receptors are not yet publicly available.

| Selectivity Profile | |

| Receptor | Binding Affinity (Ki/IC50) |

| MC1R | Data not publicly available |

| MC2R | Data not publicly available |

| MC3R | Data not publicly available |

| MC5R | Data not publicly available |

Signaling Pathway and Experimental Workflows

MC4R Signaling Pathway

Bivamelagon, as an MC4R agonist, mimics the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH). Upon binding to the MC4R on hypothalamic neurons, it activates the receptor, leading to the stimulation of a Gs-protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in appetite and an increase in energy expenditure.

Caption: MC4R signaling pathway activated by bivamelagon.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of bivamelagon to MC4R is typically determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (bivamelagon) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

While the specific, detailed protocols used for bivamelagon have not been publicly disclosed, the following are generalized methodologies for the key assays cited, based on standard practices for GPCR research.

Radioligand Competition Binding Assay (for Ki determination)

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human MC4R are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), the cell membrane preparation, and varying concentrations of unlabeled bivamelagon.

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound ligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-